Koboquinone B
Description
Structure
2D Structure
Properties
Molecular Formula |
C56H42O14 |
|---|---|
Molecular Weight |
938.9 g/mol |
IUPAC Name |
2-[(2S,3R,4S,5S)-4-[(2S,3S)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,5-bis(4-hydroxyphenyl)oxolan-3-yl]-6-hydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C56H42O14/c57-31-9-1-26(2-10-31)53-46(30-17-35(61)19-36(62)18-30)47-40(20-38(64)24-44(47)68-53)49-48-41(21-39(65)25-45(48)69-54(49)27-3-11-32(58)12-4-27)50-51(42-22-37(63)23-43(66)52(42)67)56(29-7-15-34(60)16-8-29)70-55(50)28-5-13-33(59)14-6-28/h1-25,46,49-51,53-62,64-66H/t46-,49+,50-,51+,53+,54-,55-,56-/m1/s1 |
InChI Key |
JAQBSMOGJQWKOK-DSFFNWFOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H]([C@H]([C@H](O2)C3=CC=C(C=C3)O)C4=C5[C@@H]([C@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8[C@H]([C@@H](OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=O)C=C(C1=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(C(O2)C3=CC=C(C=C3)O)C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=O)C=C(C1=O)O)O |
Synonyms |
koboquinone B |
Origin of Product |
United States |
Biotransformation Pathways and Enzymology of Koboquinone B Formation
Biogenesis of Koboquinone B from Precursor Compounds
The formation of this compound originates from the biotransformation of precursor compounds, primarily the stilbene (B7821643) tetramer, Kobophenol A. mdpi.comnih.gov This process involves specific chemical reactions that alter the structure of the parent molecule.
This compound has been identified as a Phase I metabolite of Kobophenol A. nih.gov Phase I biotransformation reactions typically introduce or expose functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, through processes like oxidation, reduction, or hydrolysis. nih.govmhmedical.com In the case of this compound, its formation from Kobophenol A is an oxidative transformation. mdpi.comresearchgate.net
Studies involving the oral administration of Kobophenol A to rats led to the isolation of two new metabolites, Koboquinone A and this compound, from the feces. nih.govsemanticscholar.org The structures of these compounds were determined through spectroscopic methods, confirming their status as oxidative products of the parent stilbene. nih.gov The general mechanism of such biotransformations involves enzymes, often from the Cytochrome P450 superfamily, which catalyze the oxidation of xenobiotics (foreign chemical substances). nih.govmhmedical.com While the specific enzymes responsible for the oxidation of Kobophenol A to this compound have not been fully detailed, the reaction is understood to be a key step in its metabolism. The transformation likely involves the enzymatic oxidation of the hydroquinone (B1673460) moieties within the Kobophenol A structure to form the corresponding quinone structures found in this compound.
| Precursor Compound | Metabolite | Transformation Type |
| Kobophenol A | This compound | Phase I Oxidation |
While not a direct step in the formation of this compound, epimerization is a significant transformation process observed in related metabolites, highlighting the chemical reactivity of the precursor, Kobophenol A. Epimerization is a chemical process where only one of several chiral centers in a molecule is inverted to its opposite configuration.
It has been demonstrated that Kobophenol A can convert into its epimer, Carasinol B, through an acid-catalyzed epimerization process. mdpi.comresearchgate.net This reaction can occur under mild acidic conditions, such as those found in the gastric juices of rats after oral ingestion of Kobophenol A. researchgate.net The plausible mechanism involves the protonation of an oxygen atom in the dihydrofuran ring of Kobophenol A, leading to the cleavage of a carbon-oxygen bond and subsequent reformation to yield the stereoisomer, Carasinol B. researchgate.net This epimerization highlights the structural instability of Kobophenol A in certain environments and represents an alternative metabolic fate for the precursor, running parallel to the oxidative pathway that leads to this compound.
Microbial Involvement in this compound Biotransformation
The gut microbiome plays a crucial role in the metabolism of many complex plant-derived compounds. Evidence strongly suggests that intestinal bacteria are responsible for the biotransformation of Kobophenol A into its metabolites, including this compound. mdpi.com
Research has pointed to the direct involvement of intestinal bacteria in the formation of Koboquinone A and B. mdpi.com In vitro incubation of Kobophenol A with intestinal bacteria confirmed that the oxidative metabolite Koboquinone A was produced by the intestinal bacterium Klebsiella pneumoniae. mdpi.comresearchgate.net
While Klebsiella pneumoniae was identified as the producer of Koboquinone A, the specific bacterium responsible for the formation of this compound has not yet been isolated. mdpi.comresearchgate.net It is hypothesized that a different intestinal bacterium carries out the transformation of Kobophenol A into this compound. mdpi.comresearchgate.net This suggests that different species within the gut microbiota may have specialized enzymatic capabilities, leading to the production of distinct metabolites from the same precursor.
| Metabolite | Associated Bacterial Species | Status |
| Koboquinone A | Klebsiella pneumoniae | Identified mdpi.comresearchgate.net |
| This compound | Unknown intestinal bacterium | Hypothesized mdpi.comresearchgate.net |
Microbial biotransformation is a process where microorganisms are used to catalyze the conversion of substrates into structurally related products through their enzymatic machinery. inflibnet.ac.in These reactions are known for their high specificity and can include hydroxylation, oxidation, and deglycosylation, among others. nih.gov
The formation of this compound from Kobophenol A by gut flora is a clear example of a specific microbial biotransformation route. mdpi.comresearchgate.net The pathway is an oxidative one, where microbial enzymes catalyze the oxidation of the precursor. mdpi.comresearchgate.net This type of reaction is a common strategy employed by microbes to metabolize complex organic molecules. nih.gov The isolation of this compound from rat feces after oral administration of Kobophenol A provides strong evidence for this in vivo microbial action. nih.gov
In complex microbial communities like the gut microbiota, metabolic interactions between different species are common and can drive the formation of novel metabolites. biorxiv.orgmpg.de This phenomenon, known as metabolic exchange or cross-feeding, can involve one species providing a substrate or cofactor that another species utilizes. nih.govembl.de
The differential production of Koboquinone A and this compound by distinct bacterial species suggests a potential role for interspecies metabolic interactions. mdpi.comresearchgate.net While Klebsiella pneumoniae produces Koboquinone A, another bacterial species is thought to produce this compound from the same precursor, Kobophenol A. mdpi.comresearchgate.net This could represent a form of niche partitioning, where different bacteria specialize in metabolizing the same substrate via different enzymatic pathways. It is also plausible that the metabolic activity of one group of bacteria could alter the local microenvironment or produce intermediate compounds that facilitate the biotransformation of Kobophenol A into this compound by another group of bacteria. However, specific studies detailing a direct synergistic or sequential metabolic exchange leading to this compound production have not yet been conducted, and this remains an area for future investigation.
Enzymatic Systems Governing this compound Biosynthesis and Biotransformation
The formation of this compound is understood to be a result of the biotransformation of its precursor, Kobophenol A. This conversion is primarily attributed to the metabolic activities of the gut microbiota. While the complete enzymatic machinery and pathways are still under investigation, current research points towards specific bacterial enzymes and their mechanisms in the oxidative transformation of stilbenoids.
Identification and Characterization of Enzymes Catalyzing this compound Formation
Direct enzymatic evidence for the conversion of Kobophenol A to this compound is an area of ongoing research. However, studies have demonstrated that the gut bacterium Klebsiella pneumoniae can metabolize Kobophenol A to produce an oxidative metabolite, Koboquinone A nih.gov. It is strongly suggested that another, yet unidentified, intestinal bacterium is responsible for the formation of this compound through a similar oxidative process frontiersin.orgrsc.org.
The enzymes likely involved in this biotransformation belong to classes known for their ability to oxidize phenolic compounds, such as stilbenoids. These include laccases and cytochrome P450 monooxygenases, which are found in various bacteria and are known to act on a wide range of aromatic substrates rsc.orgfrontiersin.orgresearchgate.netmdpi.com.
Bacterial laccases, for example, are multi-copper oxidases that can oxidize phenolic substrates frontiersin.orgnih.gov. A notable example, though not from a gut bacterium, is the laccase-like stilbene oxidase from the fungus Botrytis cinerea, which has been shown to oxidize the stilbene resveratrol (B1683913) oup.comresearchgate.net. Similarly, bacterial cytochrome P450 enzymes are known for their catalytic versatility in oxidizing a variety of compounds, including aromatic and phenolic molecules rsc.orgresearchgate.netoup.com. Carotenoid cleavage oxygenase (CCO) homologs found in bacteria like Novosphingobium aromaticivorans have also been identified to cleave the double bonds in stilbene derivatives asm.orgnih.gov.
While the specific enzyme from a gut bacterium that transforms Kobophenol A into this compound has not been isolated and characterized, the existing evidence on microbial metabolism of polyphenols suggests that enzymes from these families are the most probable candidates.
Table 1: Potential Enzyme Classes Involved in this compound Formation
| Enzyme Class | General Function | Known Substrates (Examples) | Potential Role in this compound Formation |
| Laccases | Oxidation of phenolic and non-phenolic compounds. | Resveratrol, syringaldazine, various phenols. | Oxidation of the phenolic rings of Kobophenol A. |
| Cytochrome P450 Monooxygenases | Hydroxylation and other oxidative reactions. | Steroids, fatty acids, xenobiotics, aromatic compounds. | Introduction of oxygen atoms leading to quinone formation. |
| Carotenoid Cleavage Oxygenases | Oxidative cleavage of double bonds. | Carotenoids, stilbenes like resveratrol. | Cleavage or modification of the stilbene structure of Kobophenol A. |
Detailed Analysis of Enzyme Reaction Mechanisms (e.g., Substrate Binding, Catalytic Residues, Transition States)
The precise reaction mechanism for the enzymatic formation of this compound from Kobophenol A is yet to be elucidated. However, based on the mechanisms of related polyphenol-oxidizing enzymes, a plausible pathway can be proposed.
The general mechanism for enzymes like laccases and cytochrome P450s involves the activation of molecular oxygen and its subsequent reaction with the substrate rsc.orgfrontiersin.org.
Substrate Binding: The Kobophenol A molecule would first bind to the active site of the enzyme. The specificity of this binding is determined by the three-dimensional structure of the enzyme's active site, which accommodates the stilbenoid structure.
Catalytic Residues and Electron Transfer: In the case of a laccase, the active site contains copper ions that facilitate the transfer of electrons from the phenolic hydroxyl groups of Kobophenol A to molecular oxygen, reducing it to water rsc.org. For a cytochrome P450 enzyme, the active site contains a heme-iron center. The catalytic cycle involves the reduction of the heme iron and the binding of molecular oxygen, which is then activated to a highly reactive state capable of oxidizing the substrate rsc.org.
The conversion of stilbenes can also occur via oxidative cleavage of the Cα=Cβ double bond, a reaction catalyzed by stilbene cleavage oxygenases, which are a type of carotenoid cleavage oxygenase asm.orgnih.govunimi.it. This reaction proceeds via a monooxygenase mechanism, incorporating one oxygen atom from O₂ into the products nih.gov.
Cofactor Requirements for Enzymatic Activity in this compound Biogenesis
The enzymatic reactions leading to the formation of this compound are expected to be dependent on specific cofactors, which are essential for the catalytic activity of the involved enzymes.
Laccases: These enzymes typically require copper ions as an integral part of their catalytic center. The copper ions are directly involved in the electron transfer process from the phenolic substrate to oxygen frontiersin.orgrsc.org.
Cytochrome P450 Monooxygenases: The catalytic cycle of cytochrome P450 enzymes is dependent on a heme cofactor (protoporphyrin IX containing iron). Additionally, they require a reducing equivalent, which is usually supplied by NAD(P)H (nicotinamide adenine (B156593) dinucleotide phosphate) through a partner reductase enzyme rsc.orgacs.org.
Carotenoid Cleavage Oxygenases: These enzymes are typically non-heme iron enzymes, meaning they require iron as a cofactor, but not in the form of heme nih.gov.
The availability of these cofactors within the microbial cells in the gut environment is crucial for the biotransformation of Kobophenol A to proceed.
Genetics and Molecular Biology of Koboquinone B Biosynthesis
Functional Characterization of Genes within Koboquinone B Biosynthetic Pathways
Once a putative BGC is identified, the next critical step is to experimentally validate the function of each gene within the cluster. This is achieved through a combination of genetic manipulation and biochemical analysis.
A primary technique is targeted gene knockout or deletion. By creating a mutant strain in which a specific gene (e.g., the putative oxidoreductase kqbA) is inactivated, researchers can observe the effect on the metabolic profile of the organism. If the mutant strain is fed Kobophenol A but fails to produce this compound, it provides strong evidence for the gene's essential role in the pathway. Accumulation of an intermediate metabolite in the mutant can further pinpoint the specific step catalyzed by the inactivated enzyme.
For more direct evidence, in vitro enzymatic assays are performed. This involves cloning the gene of interest, expressing it in a host like E. coli to produce a large quantity of the corresponding enzyme, and then purifying the enzyme. The purified enzyme is then incubated with the hypothesized substrate (e.g., Kobophenol A for the KqbA enzyme) and necessary cofactors. The reaction products are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm that the enzyme indeed catalyzes the expected chemical transformation.
Isotopic labeling studies can also be employed to delineate the biosynthetic pathway. By feeding the producing organism a version of the Kobophenol A precursor labeled with stable isotopes (e.g., ¹³C or ¹⁸O), researchers can track the incorporation of these labels into the final this compound product. This provides definitive proof of the precursor-product relationship and can help resolve the sequence of enzymatic reactions.
Transcriptional and Post-Transcriptional Regulation of this compound Biosynthesis
The production of secondary metabolites like this compound is a tightly regulated process, ensuring that these often-costly molecules are synthesized only when needed. researchgate.netscispace.com The expression of the BGC is typically controlled by a complex network of regulatory elements.
Within the BGC itself, it is common to find one or more pathway-specific regulatory genes. beilstein-journals.org For instance, a transcriptional activator (e.g., from the SARP family) might be required to turn on the expression of the biosynthetic genes, or a repressor (e.g., from the TetR family) might keep the cluster silent until a specific signal is received. beilstein-journals.org The production of this compound could be induced by the presence of its precursor, Kobophenol A, or by other environmental cues within the host gut.
Global regulatory networks also play a crucial role. The synthesis of secondary metabolites is often linked to the growth phase of the bacterium, with production typically commencing during the late-logarithmic or stationary phase when cell density is high and nutrient availability may be changing. elifesciences.org This can be mediated by:
Carbon Catabolite Repression: In the presence of readily available carbon sources like glucose, the biosynthesis of many secondary metabolites is repressed. researchgate.net The production of this compound might only occur when preferred carbon sources are depleted.
Quorum Sensing: Bacteria can sense their population density through the secretion and detection of small signaling molecules. elifesciences.orgpnas.org When the population reaches a certain threshold, quorum sensing can trigger the expression of BGCs, potentially coordinating the production of this compound within the microbial community.
Stress Responses: Environmental stressors, such as nutrient limitation, oxidative stress, or competition from other microbes, can also act as triggers for secondary metabolite production. pnas.org
Heterologous Expression Systems for Pathway Dissection and Engineering
Working with the native producer of this compound may be challenging if it is an uncharacterized, slow-growing, or genetically intractable bacterium from the complex gut microbiome. Heterologous expression offers a powerful solution to this problem. semanticscholar.orgrsc.org This strategy involves cloning the entire BGC from the native organism and transferring it into a well-characterized and easily manipulated surrogate host. researchgate.netmdpi.com
The successful expression of a BGC in a heterologous host allows for:
Confirmation of BGC function: If the host, which does not normally produce this compound, begins to synthesize it after receiving the BGC, it confirms that the cloned set of genes is complete and sufficient for the biosynthesis. nih.gov
Facilitated Genetic Studies: Genetically amenable hosts like E. coli or Streptomyces coelicolor have well-established toolkits for genetic manipulation. mdpi.com This makes it much easier to perform the gene knockouts and other functional characterization studies described in section 3.2.
Improved Production and Pathway Engineering: The host can be optimized through metabolic engineering to increase the supply of precursors or to enhance the expression of the BGC, leading to higher yields of this compound. nih.gov Furthermore, genes within the cluster can be modified or swapped to create novel analogues of the natural product, a field known as combinatorial biosynthesis.
The choice of a heterologous host is critical and depends on factors such as the origin of the BGC, its GC content, and the complexity of the required post-translational modifications.
Table 2: Common Heterologous Host Systems for Bacterial Natural Product Biosynthesis
| Host Organism | Advantages | Disadvantages |
|---|---|---|
| Escherichia coli | Fast growth; extensive genetic tools; well-understood physiology. nih.gov | Often lacks necessary precursors and cofactors; poor expression of large, GC-rich BGCs from Actinobacteria; inability to perform certain post-translational modifications. |
| Bacillus subtilis | Gram-positive; good secretion capabilities; GRAS (Generally Regarded As Safe) status. | Less developed genetic tools compared to E. coli; potential for protease degradation of expressed proteins. |
| Streptomyces species (e.g., S. coelicolor, S. albus) | Prolific producers of secondary metabolites; can express complex PKS/NRPS pathways; rich supply of precursors. mdpi.com | Slower growth rate; more complex genetics and morphology compared to E. coli. |
| Pseudomonas putida | Metabolically versatile; robust growth; GRAS status. | Fewer available expression vectors and genetic tools compared to E. coli. |
Microbial and Cell Free Systems for Koboquinone B Production
Screening and Isolation of Natural Producer Microorganisms
Koboquinone B is a naturally occurring secondary metabolite produced by specific strains of actinomycetes. The primary natural producer of this compound, initially identified as Komodoquinone B, is the marine bacterium Streptomyces sp. KS3. This strain was first isolated from marine sediment, highlighting the rich biodiversity of marine microorganisms as a source of novel bioactive compounds.
The screening for this compound producers typically involves the isolation of Streptomyces strains from various environmental samples, particularly from marine habitats. These isolates are then cultivated in specific fermentation media to induce the production of secondary metabolites. Subsequent analysis of the fermentation broth using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) allows for the identification of strains producing this compound. The structure of the isolated compound is then confirmed using spectroscopic methods like nuclear magnetic resonance (NMR).
Table 1: Natural Producer of this compound
| Compound Name | Producing Microorganism | Isolation Source |
| This compound | Streptomyces sp. KS3 | Marine Sediment |
Biotechnological Approaches for Enhanced this compound Production
To meet the demand for this compound and to improve the economic feasibility of its production, various biotechnological strategies have been explored. These approaches focus on manipulating the producing microorganism at the genetic and process levels to enhance the yield and productivity of the target compound.
Metabolic engineering of the native producer, Streptomyces sp. KS3, or a suitable heterologous host, offers a powerful approach to increase this compound production. Since this compound is an anthracycline, metabolic engineering strategies successfully applied to other anthracycline-producing Streptomyces strains, such as those producing doxorubicin, can provide a roadmap for enhancing this compound synthesis. rroij.comfrontiersin.orgnih.govresearchgate.net
Key metabolic engineering strategies include:
Overexpression of Biosynthetic Genes: The biosynthetic pathway of this compound is encoded by a gene cluster. Increasing the expression of key genes within this cluster, such as those for the polyketide synthase (PKS), glycosyltransferases, and tailoring enzymes, can lead to a significant increase in product formation. researchgate.net
Precursor Supply Enhancement: The biosynthesis of this compound, like other polyketides, depends on the availability of primary metabolic precursors such as acetyl-CoA and malonyl-CoA. Engineering the central carbon metabolism to channel more precursors towards the this compound pathway can enhance its production.
Knockout of Competing Pathways: Streptomyces species often produce a mixture of secondary metabolites. Deleting genes responsible for the biosynthesis of competing or undesired byproducts can redirect metabolic flux towards the production of this compound.
Heterologous Expression: The this compound biosynthetic gene cluster can be expressed in a well-characterized and genetically tractable heterologous host, such as Streptomyces coelicolor or Streptomyces albus. This approach can overcome limitations of the native producer and facilitate easier genetic manipulation and process optimization.
Table 2: Potential Metabolic Engineering Targets for Enhanced this compound Production
| Strategy | Target Genes/Pathways | Expected Outcome |
| Overexpression | This compound biosynthetic gene cluster (PKS, etc.) | Increased synthesis of the polyketide backbone |
| Precursor Supply Enhancement | Acetyl-CoA carboxylase (acc) genes | Increased availability of malonyl-CoA |
| Knockout of Competing Pathways | Genes for other polyketide or secondary metabolite pathways | Redirection of precursors to this compound synthesis |
| Regulatory Gene Engineering | Pathway-specific activator or repressor genes | Upregulation of the entire biosynthetic pathway |
The production of this compound by Streptomyces sp. KS3 is highly dependent on the fermentation conditions. Optimizing these parameters is a critical step in maximizing the yield and productivity of the desired compound. Key parameters that are typically optimized include the composition of the culture medium, pH, temperature, aeration, and agitation rate. researchgate.netnih.gov
Medium Composition: The choice of carbon and nitrogen sources, as well as the presence of trace elements and vitamins, can significantly impact the production of this compound. For many Streptomyces fermentations, complex media containing sources like glucose, soybean meal, and yeast extract have been found to be effective. The original studies on Komodoquinone B (this compound) production by Streptomyces sp. KS3 utilized a solid-state fermentation medium, which was found to be crucial for its production.
pH and Temperature: Streptomyces species generally have an optimal pH range for growth and secondary metabolite production, typically between 6.0 and 8.0. The optimal temperature for fermentation is also a critical factor, with most Streptomyces strains favoring temperatures between 25°C and 30°C.
Aeration and Agitation: As aerobic microorganisms, Streptomyces require sufficient oxygen for growth and metabolism. The dissolved oxygen level in the fermentation broth, which is influenced by the aeration and agitation rates, is a key parameter to control for optimal this compound production.
Table 3: Key Fermentation Parameters for Optimization
| Parameter | Typical Range for Streptomyces | Impact on Production |
| Carbon Source | Glucose, starch, glycerol | Provides energy and building blocks for biosynthesis |
| Nitrogen Source | Soybean meal, yeast extract, peptone | Essential for cell growth and enzyme synthesis |
| pH | 6.0 - 8.0 | Affects enzyme activity and nutrient uptake |
| Temperature (°C) | 25 - 30 | Influences growth rate and metabolic activity |
| Dissolved Oxygen | >20% saturation | Crucial for aerobic respiration and biosynthesis |
Development and Application of Cell-Free Biosynthesis Systems for this compound
Cell-free biosynthesis systems have emerged as a powerful platform for the production of complex natural products, including polyketides like this compound. rsc.org These systems utilize the biosynthetic machinery of the cell in vitro, without the constraints of a living cell, offering several advantages such as higher product yields, simplified product purification, and the ability to produce toxic compounds.
The cell-free synthesis of this compound would involve the in vitro reconstitution of its entire biosynthetic pathway. acs.org This would require the expression and purification of all the necessary enzymes from the this compound biosynthetic gene cluster. These purified enzymes would then be combined in a reaction vessel with the required substrates (e.g., acetyl-CoA, malonyl-CoA), cofactors (e.g., ATP, NADPH), and an energy source.
Steps towards developing a cell-free system for this compound production would include:
Identification and Cloning of the Biosynthetic Gene Cluster: The complete gene cluster responsible for this compound biosynthesis in Streptomyces sp. KS3 needs to be identified and cloned.
Enzyme Expression and Purification: Each enzyme encoded by the gene cluster needs to be heterologously expressed, typically in E. coli, and purified to homogeneity.
In Vitro Pathway Reconstitution: The purified enzymes are combined in a stepwise or one-pot reaction with the necessary substrates and cofactors to produce this compound.
System Optimization: The reaction conditions, including enzyme concentrations, substrate feeding strategies, and cofactor regeneration systems, are optimized to maximize the yield of this compound.
While the development of a complete cell-free system for a complex molecule like this compound is challenging, it holds significant promise for its efficient and controlled production. The successful in vitro reconstitution of biosynthetic pathways for other complex polyketides provides a strong foundation for future work in this area. acs.org
Table 4: Components of a Hypothetical Cell-Free System for this compound Biosynthesis
| Component | Function |
| Purified Biosynthetic Enzymes | Catalyze the specific steps in the this compound pathway |
| Precursor Substrates | Acetyl-CoA, Malonyl-CoA, and other necessary building blocks |
| Cofactors | ATP, NADPH, SAM, etc., required for enzyme activity |
| Energy Regeneration System | To replenish ATP and other high-energy molecules |
| Buffer and Reaction Conditions | Maintain optimal pH, temperature, and ionic strength for enzyme function |
Analytical and Computational Methodologies in Koboquinone B Research
Advanced Spectroscopic Techniques for Structural Confirmation in Biotransformation Studies
Spectroscopic techniques have been instrumental in determining the structures of Koboquinone B and its related metabolites. The initial identification of koboquinone A and B involved comprehensive spectroscopic methods. nih.gov Specifically, for the structural identification of this compound (M2) and its co-metabolites koboquinone A (M1) and koboquinone C (M3), various spectroscopic analyses were employed. nih.gov
Key spectroscopic methods utilized in such studies include:
Magnetic Resonance Spectroscopy (NMR): This technique provides detailed information about the carbon-hydrogen framework and functional groups within the molecule, essential for confirming complex structures like that of this compound. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is vital for determining the molecular weight and formula of the compound, as well as providing fragmentation patterns that aid in structural elucidation. nih.gov
These techniques, often used in combination, provide a robust approach to confirm the structural identity of this compound and other metabolites generated during biotransformation processes.
Chromatographic Separation and Detection Methods for this compound and its Precursors/Metabolites
The isolation and purification of this compound and its related compounds from complex biological matrices, such as rat feces, necessitate efficient chromatographic separation techniques. This compound (M2), along with koboquinone A (M1) and koboquinone C (M3), were successfully isolated and purified using "multi-chromatograph techniques." nih.gov
Commonly employed chromatographic methods include:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying this compound from its precursors and other metabolites. It has been used to monitor total crude product mixtures obtained during reactions involving this compound formation.
Thin-Layer Chromatography (TLC): While not explicitly mentioned for this compound, TLC is often used as a rapid, preliminary separation method in natural product chemistry.
Column Chromatography: Various forms of column chromatography (e.g., silica (B1680970) gel, Sephadex) are typically part of the "multi-chromatograph techniques" used for the initial isolation and purification of compounds from crude extracts.
Detection methods commonly coupled with chromatography include:
UV Detection: Given this compound's quinone structure, it likely possesses strong UV absorption, making UV detectors a suitable choice for its detection during chromatographic analysis.
Mass Spectrometry (MS) Detection: Coupling chromatography with mass spectrometry (LC-MS) provides both separation and highly sensitive detection, along with molecular weight and structural information, which is critical for identifying and quantifying this compound and its related compounds.
Isotopic Labeling Studies for Tracing Carbon Flow in Biosynthetic Pathways
Isotopic labeling studies, particularly with stable isotopes like 13C or 2H, are invaluable tools for elucidating the biosynthetic origins and pathways of metabolites. While no specific isotopic labeling studies on this compound have been detailed in the provided search results, the technique holds significant potential for understanding its biotransformation from kobophenol A.
By administering isotopically labeled kobophenol A to a biological system (e.g., rats), researchers could trace the fate of specific atoms from the precursor molecule into the this compound structure. This would involve:
Precursor Synthesis: Synthesizing kobophenol A with specific carbon atoms enriched with 13C.
Administration and Biotransformation: Administering the labeled kobophenol A to the biological system.
Isolation and Analysis: Isolating the resulting this compound and analyzing its isotopic enrichment using techniques like NMR or mass spectrometry.
Such studies could precisely map which parts of the kobophenol A molecule are incorporated into this compound and which atoms are modified or lost during the biotransformation, providing insights into the enzymatic reactions involved.
Bioinformatic Analysis of Putative Biosynthetic Gene Clusters
Bioinformatic analysis plays a crucial role in identifying and characterizing gene clusters responsible for the biosynthesis of specialized metabolites. Tools such as antiSMASH, NP.searcher, BAGEL4, and BiG-MAP utilize sequence similarity and profile hidden Markov models (HMMs) to predict and annotate gene clusters by identifying signature enzymes.
Although this compound is described as a phase I oxidative metabolite of kobophenol A rather than a product of a complex de novo biosynthetic gene cluster, bioinformatic approaches could still be highly relevant. Specifically, they could be applied to:
Identify Oxidative Enzymes: Analyze the genomes of organisms (e.g., intestinal bacteria or host enzymes) known to be involved in the biotransformation of kobophenol A to identify putative genes encoding the specific oxidases or other enzymes responsible for this compound formation.
Homology Search: Search for homologous enzymes in databases that are known to catalyze similar quinone-forming reactions or other phase I metabolic transformations.
Functional Annotation: Predict the function of uncharacterized genes within relevant metabolic pathways that might contribute to the biotransformation.
This analysis would involve comparing gene sequences from relevant organisms against databases of known enzyme functions and biosynthetic pathways to pinpoint the enzymatic machinery responsible for this compound's formation.
Computational Chemistry and Molecular Dynamics Simulations for Enzyme Mechanism Elucidation
Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating enzyme reaction mechanisms at an atomic level of detail. These methods can provide insights into conformational changes, substrate binding, and the energetics of catalytic steps.
For this compound, computational methodologies could be applied to:
Enzyme-Substrate Interactions: Model the binding of kobophenol A to putative enzymes involved in its oxidation to this compound, identifying key residues involved in substrate recognition and binding.
Reaction Pathway Elucidation: Use quantum mechanics/molecular mechanics (QM/MM) simulations to study the detailed mechanism of the oxidative reaction, including transition states and intermediates. QM/MM simulations are particularly useful for reactions involving bond breaking and formation within large enzymatic systems.
Conformational Dynamics: Perform molecular dynamics simulations to understand the flexibility and conformational changes of the enzyme during the catalytic cycle, which can influence catalytic efficiency and specificity.
Free Energy Calculations: Calculate binding free energies and reaction free energy profiles to quantify the favorability of different steps in the biotransformation pathway.
While specific computational studies on this compound's formation mechanism were not found, the application of these advanced techniques would be crucial for a comprehensive understanding of the enzymatic processes that lead to its creation from kobophenol A.
Biological Roles and Ecological Significance of Koboquinone B
Role of Koboquinone B in the Metabolism of Producing Organisms (e.g., Plants, Microorganisms)
This compound is recognized as a phase I oxidative metabolite of kobophenol A. nih.govfrontiersin.org Kobophenol A itself is a significant stilbene (B7821643) tetramer isolated from the roots of Caragana sinica, a plant traditionally used in herbal medicine. nih.govnih.govmicrobenotes.com The formation of this compound has been observed in the feces of rats following oral administration of kobophenol A, suggesting a metabolic transformation within the host. nih.govfrontiersin.orgnih.govfrontiersin.org
Crucially, studies have indicated that Koboquinone A, a related oxidative metabolite of kobophenol A, is produced by the human intestinal bacterium Klebsiella pneumoniae through in vitro metabolic experiments. nih.govnih.govnih.gov This finding suggests that intestinal bacteria are involved in the biotransformation of kobophenol A into its quinone metabolites. While this compound's specific microbial producer has not been definitively identified, it is hypothesized that another intestinal bacterium is responsible for its production. nih.govnih.govaklectures.com This indicates that this compound is likely a product of microbial metabolism within the gut environment. Its role as an "electron carrier in biochemical processes" highlights its potential involvement in the redox reactions central to microbial energy metabolism. nih.gov
Interconnections of this compound with Other Metabolic Pathways in Biological Systems
As a quinone, this compound is inherently linked to metabolic pathways involving electron transfer and redox reactions. Quinones, in general, serve as crucial electron carriers in various biological systems, facilitating the movement of electrons and protons across membranes. This function is fundamental to energy generation in both prokaryotic and eukaryotic organisms.
While specific detailed research findings on the interconnections of this compound with other metabolic pathways are limited, its nature as an oxidative metabolite and a presumed electron carrier suggests its participation in redox cycles. In cellular respiration, for instance, ubiquinone (Coenzyme Q) plays a central role in the mitochondrial electron transport chain, accepting electrons from Complexes I and II and transferring them to Complex III through a process known as the Q cycle. researchgate.netconductscience.comechemi.commdpi.comgenome.jp Similarly, plastoquinone (B1678516) functions as a mobile electron carrier in the thylakoid membrane during the light-dependent reactions of photosynthesis in chloroplasts. nih.govnih.govnih.gov Menaquinones are essential components of electron-transfer pathways in many bacteria, particularly under anaerobic conditions. mdpi.comresearchgate.net
Potential Ecological Functions in Microbial Communities or Plant-Microbe Interactions
The origin of this compound as a metabolite produced by intestinal bacteria points to its potential ecological functions within microbial communities, particularly in the gut microbiome. Microbial communities are characterized by complex interactions, including nutrient cycling and metabolite exchange, which are crucial for community structure and function. frontiersin.orgnih.govnih.gov
Microorganisms often engage in cross-feeding, where metabolites produced by one species are utilized by another. frontiersin.orgnih.gov Quinones, as redox-active compounds, can influence the metabolic landscape of a microbial community by affecting electron flow and energy availability. While direct evidence for this compound's specific ecological role is not yet elucidated, its presence as a microbial metabolite suggests it could:
Participate in inter-species electron transfer : Similar to other quinones, this compound could mediate electron exchange between different microbial species, influencing their metabolic activities and competitive dynamics.
Act as a signaling molecule : Some microbial secondary metabolites function as signaling molecules, influencing gene expression, quorum sensing, or biofilm formation within microbial communities. nih.gov
Influence nutrient availability : By participating in redox reactions, this compound could indirectly affect the availability or transformation of other nutrients in the environment.
Modulate host-microbe interactions : In the context of the gut, microbial metabolites can significantly impact host physiology and immunity. nih.gov The production of this compound by gut bacteria could therefore represent a form of chemical communication or interaction with the host.
Further research is needed to determine the precise ecological niche and functional contribution of this compound within its microbial environments.
Comparative Analysis with Other Biologically Active Quinones in Non-Human Systems
This compound belongs to the broader class of quinones, which are characterized by a quinone ring structure and a hydrophobic isoprenoid side chain. This structural motif is central to their function as electron and proton carriers. Table 1 provides a comparative overview of this compound with other well-known biologically active quinones in non-human systems.
| Compound Name | PubChem CID | Primary Biological System | Key Role(s) | Structural Characteristics |
| This compound | Not available | Microorganisms (intestinal bacteria), Rats (metabolite) | Oxidative metabolite, presumed electron carrier in biochemical processes. nih.govfrontiersin.orgnih.govnih.gov | Benzoquinone derivative (implied from "koboquinone A and B" being benzoquinones). frontiersin.orgnih.gov |
| Ubiquinone (Coenzyme Q) | 4462, 5281915 | Most aerobic organisms (bacteria, plants, animals) | Electron and proton carrier in mitochondrial electron transport chain (oxidative phosphorylation). nih.govresearchgate.netechemi.commdpi.comgenome.jpnih.govmdpi.comnih.gov | Benzoquinone derived from 2,3-dimethoxy-5-methylbenzoquinone with a polyprenoid side chain (typically 6-10 isoprenoid units). nih.gov |
| Menaquinone (Vitamin K2) | 14009404, 5287554 | Bacteria, some animals (gut bacteria produce for host) | Obligatory component of bacterial electron-transfer pathways, involved in various metabolic functions. conductscience.commdpi.comresearchgate.net | Naphthoquinone with a methyl group and an unsaturated isoprenoid side chain. mdpi.com |
| Plastoquinone | 5375177, 131750962 | Plants, Cyanobacteria | Mobile electron carrier in the thylakoid membrane during photosynthesis (light-dependent reactions). researchgate.netnih.govnih.govnih.govmdpi.comnih.gov | 2,3-dimethyl-1,4-benzoquinone with an isoprenyl side chain (e.g., nine isoprenyl units in PQ-9). nih.govmdpi.com |
Comparative Analysis: While this compound shares the fundamental quinone structure with ubiquinone and plastoquinone (all being benzoquinone derivatives, as Koboquinone A and B are categorized as benzoquinones frontiersin.orgnih.gov), and menaquinone (a naphthoquinone), its specific side chain structure and the precise details of its redox potentials are not as extensively characterized as the other major quinones.
Ubiquinone (UQ) : UQ is found across a vast range of aerobic organisms, from bacteria to higher animals, and is pivotal for mitochondrial respiration. nih.govnih.gov Its role is highly conserved in energy production via the electron transport chain. researchgate.netconductscience.comechemi.commdpi.comgenome.jp
Menaquinone (MK) : Primarily found in bacteria, MK is crucial for electron transfer, especially under anaerobic conditions, and is also known as Vitamin K2. mdpi.comresearchgate.net Its redox potential is generally more difficult to reduce compared to ubiquinones. mdpi.com
Plastoquinone (PQ) : PQ is specific to photosynthetic organisms (plants and cyanobacteria) and acts as an electron carrier in chloroplasts. nih.govnih.govmdpi.com
This compound, as an oxidative metabolite linked to microbial activity, likely functions in a manner analogous to other quinones in mediating electron transfer within its specific biological context. Its discovery as a metabolite of a plant-derived compound (kobophenol A) in the mammalian gut suggests a role in the biotransformation of dietary compounds by the gut microbiota, potentially influencing the host's metabolism or the microbial community itself. The fact that Koboquinone A (a related compound) can stimulate osteoblast proliferation frontiersin.orgmicrobenotes.com hints that this compound might also possess specific biological activities beyond just electron carrying, although this requires further investigation. The distinct chemical structures and specific biological environments (e.g., mitochondria, chloroplasts, bacterial membranes, or the gut lumen) dictate the precise roles and redox properties of each quinone.
Table 1: Comparative Analysis of Biologically Active Quinones
| Compound Name | PubChem CID | Molecular Formula | Primary Biological System(s) | Key Biological Role(s) |
| This compound | Not available | Undetermined | Microorganisms (intestinal bacteria), Rats (metabolite) | Oxidative metabolite of kobophenol A; presumed electron carrier in biochemical processes. nih.govfrontiersin.orgnih.govnih.gov |
| Ubiquinone (Coenzyme Q10) | 5281915 | C₅₉H₉₀O₄ | Most aerobic organisms (bacteria, plants, animals) | Electron and proton carrier in mitochondrial electron transport chain (oxidative phosphorylation). nih.govnih.gov |
| Menaquinone-7 (MK-7) | 5287554 | C₄₆H₆₄O₂ | Bacteria, some animals | Electron-transfer pathway in bacteria; a form of Vitamin K2. conductscience.commdpi.comresearchgate.net |
| Plastoquinone-9 (PQ-9) | 5375177 | C₅₃H₈₀O₂ | Plants, Cyanobacteria | Mobile electron carrier in photosynthesis (light-dependent reactions). researchgate.netnih.govnih.govmdpi.com |
Q & A
Q. How should researchers design studies to investigate this compound’s synergistic effects with other therapeutics?
- Methodological Answer :
- Combination Index (CI) : Calculate using the Chou-Talalay method to classify synergism (CI < 1).
- Dose Matrix : Test varying ratios (e.g., 1:1, 1:3) of this compound and co-therapeutics.
- Mechanistic Overlap : Use transcriptomics to identify shared pathways (e.g., ROS generation).
- Ethical Compliance : Ensure animal or clinical studies follow institutional review protocols .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
